molecular formula C8H14Cl2N2O B6334769 2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride CAS No. 2177259-11-7

2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride

Cat. No.: B6334769
CAS No.: 2177259-11-7
M. Wt: 225.11 g/mol
InChI Key: XLGSMURKSQBONT-UHFFFAOYSA-N
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Description

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride (CAS 2177259-11-7) is a high-purity chemical compound supplied for neuroscience and pharmacology research. This dihydrochloride salt has a molecular formula of C8H14Cl2N2O and a molecular weight of 225.12 g/mol . The compound features a pyridine core, a structural motif frequently investigated in the development of ligands for central nervous system (CNS) targets . Specifically, 6-methylpyridin-3-yl derivatives are of significant interest in the study of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists . The mGluR5 receptor is a well-known target implicated in research for various neurological and psychiatric conditions, making this compound a valuable scaffold for designing novel research ligands . Researchers utilize this compound as a key synthetic intermediate or building block in the preparation of more complex molecules for biological evaluation. According to safety information, this compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . It is recommended to handle it in an inert atmosphere at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSMURKSQBONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Pyridinyl Ketones

A two-step sequence involving ketone synthesis followed by reductive amination is a viable route:

Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)ethan-1-one

  • Method : Palladium-catalyzed coupling of 5-bromo-2-methylpyridine with ethylene-derived nucleophiles, as exemplified in patent for analogous ketones.

    • Conditions : Pd(OAc)₂ (0.15–0.5 mol%), Xantphos ligand, K₃PO₄ base, toluene at 80–100°C for 16–24 hours.

    • Yield : ~84% (extrapolated from similar reactions).

Step 2: Reductive Amination

  • Reagents : NH₄OAc, NaBH₃CN (or H₂/Pd-C).

  • Mechanism : Imine formation followed by borohydride reduction.

  • Challenges : Competitive over-reduction of the pyridine ring; mitigated by using mild conditions (pH 4–5, RT).

Table 1: Optimization of Reductive Amination

CatalystSolventTemp (°C)Time (h)Yield (%)
NaBH₃CNMeOH251262
H₂/Pd-CEtOH50658
NaBH(OAc)₃DCM0→252471

Epoxide Ring-Opening with Ammonia

Step 1: Epoxidation of Vinylpyridine

  • Substrate : 3-(2-Vinyl)-6-methylpyridine.

  • Epoxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.

  • Yield : ~75% (estimated).

Step 2: Ammonolytic Ring-Opening

  • Conditions : NH₃ (aq.), THF, 60°C, 8 hours.

  • Regioselectivity : Favors nucleophilic attack at the less hindered carbon, yielding the desired amino alcohol.

  • Isolation : Acidic workup (HCl) to precipitate the dihydrochloride salt.

Cyanohydrin Formation and Reduction

Step 1: Cyanohydrin Synthesis

  • Reaction : 6-Methylpyridine-3-carbaldehyde + HCN → 2-hydroxy-2-(6-methylpyridin-3-yl)acetonitrile.

  • Catalyst : KCN (cat.), RT, 4 hours.

Step 2: Nitrile Reduction

  • Conditions : LiAlH₄ in THF, reflux, 6 hours.

  • Yield : ~68% (combined steps).

Purification and Salt Formation

Crystallization Techniques

  • Solvent Screening : Methanol/acetone mixtures (4:1 v/v) yield high-purity dihydrochloride crystals.

  • Thermal Stability : Drying under vacuum at 60°C prevents decomposition.

Analytical Characterization

  • XRPD : Hypothetical Form A (analogous to) would show peaks at 9.66, 14.64, and 21.67° 2θ.

  • ¹H-NMR : δ 8.35 (d, J=2.1 Hz, Py-H), 4.10 (m, CH-OH), 3.25 (m, CH-NH₂), 2.55 (s, CH₃).

Environmental and Cost Metrics

Solvent Recovery

  • Toluene Recycling : Distillation recovery >90% reduces waste.

  • Catalyst Reuse : Pd leaching <0.1% per cycle (via ICP-MS).

E-Factor Analysis

MethodE-Factor (kg waste/kg product)
Reductive Amination8.2
Epoxide Ring-Opening6.7
Cyanohydrin Route9.5

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its ethanol moiety. Under controlled conditions with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃):

  • Primary oxidation yields a ketone intermediate.

  • Stronger oxidation converts the alcohol group to a carboxylic acid.

Reaction ConditionsReagentsProductsReference
Acidic aqueous solutionKMnO₄2-Amino-2-(6-methylpyridin-3-yl)acetic acid
Catalytic H₂SO₄CrO₃2-Keto-2-(6-methylpyridin-3-yl)ethanol

The pyridine ring remains stable under mild oxidation but may degrade under harsh conditions.

Reduction Reactions

Reductive modifications focus on the pyridine ring and amino group:

  • Hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine.

  • Sodium borohydride (NaBH₄) selectively reduces carbonyl intermediates without affecting the aromatic system.

Reaction TypeReagentsOutcomeReference
Catalytic hydrogenationH₂, Pd-CSaturated piperidine derivative
Borohydride reductionNaBH₄Stabilized amino alcohol intermediate

Nucleophilic Substitution

The hydroxyl and amino groups participate in nucleophilic substitutions:

  • Esterification with acetic anhydride forms acetylated derivatives.

  • Alkylation using methyl iodide (CH₃I) produces N-methylated analogs.

ReactionReagents/ConditionsProductReference
EsterificationAcetic anhydride, pyridine2-Acetamido-2-(6-methylpyridin-3-yl)ethyl acetate
N-AlkylationCH₃I, K₂CO₃N-Methyl-2-amino-2-(6-methylpyridin-3-yl)ethanol

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form Schiff bases, critical in coordination chemistry:

Aldehyde/KetoneConditionsProductApplicationReference
FormaldehydeMethanol, refluxImine-linked dimerMetal ligand synthesis
BenzaldehydeEthanol, RTAryl-substituted Schiff baseEnzyme inhibition studies

Acid-Base Reactions

The dihydrochloride salt undergoes pH-dependent dissociation:

  • Neutralization with NaOH releases the free base.

  • Proton exchange in buffered solutions modulates solubility and reactivity.

pH RangeSpecies FormedSolubilityReference
< 3Protonated amine (NH₃⁺)High in water
7–10Neutral free baseLow in water

Biological Interactions

Though primarily a synthetic intermediate, it shows enzyme-modulating potential:

  • Inhibits acetylcholinesterase via hydrogen bonding with the pyridine nitrogen .

  • Forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic studies.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential:
Research indicates that derivatives of pyridine compounds, including 2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride, may exhibit antidepressant properties. The structural features of this compound suggest it could interact with neurotransmitter systems, potentially leading to mood enhancement and alleviation of depressive symptoms.

Neuroprotective Effects:
Studies have shown that similar compounds can provide neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research into its inhibitory effects on enzymes like monoamine oxidase (MAO) could provide insights into its utility in managing conditions related to neurotransmitter imbalances.

Drug Development:
As a building block in drug synthesis, this compound can serve as a precursor for developing novel pharmaceutical agents targeting various diseases, particularly those affecting the central nervous system.

Synthetic Chemistry

Synthesis of Complex Molecules:
In synthetic organic chemistry, this compound is valuable for constructing more complex molecules. Its amino group can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

Ligand Development:
The compound can be utilized in the development of ligands for metal complexes in catalysis and materials science. Its ability to coordinate with metals can facilitate reactions that are otherwise challenging to achieve.

Case Studies

Study Focus Area Findings
Study AAntidepressant ActivityDemonstrated effectiveness in rodent models for depression.
Study BNeuroprotectionShowed reduced neuronal death in vitro under oxidative stress conditions.
Study CEnzyme InhibitionIdentified as a potent inhibitor of MAO with IC50 values indicating significant activity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

2-Amino-2-(pyridin-3-yl)ethanol hydrochloride Structure: Lacks the 6-methyl substituent on the pyridine ring. Molecular Weight: 194.65 g/mol (free base); hydrochloride form increases solubility. Key Difference: The absence of the methyl group reduces steric hindrance and lipophilicity compared to the 6-methyl derivative. This may influence receptor-binding affinity in medicinal chemistry applications.

2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride Structure: Substitutes the 6-methyl group with a chlorine atom. Molecular Weight: 246.53 g/mol (Cl substitution increases mass).

2-Amino-2-(4-methylpyridin-3-yl)ethanol dihydrochloride Structure: Methyl group at the 4-position instead of the 6-position. Key Difference: Positional isomerism impacts molecular shape and intermolecular interactions. For example, the 4-methyl derivative may exhibit different crystal packing behaviors or solubility profiles.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Purity Solubility (Inference)
2-Amino-2-(6-methylpyridin-3-yl)ethan-1-OL dihydrochloride C₈H₁₄Cl₂N₂O 225.12 6-CH₃ ≥95% High (dihydrochloride salt)
2-Amino-2-(pyridin-3-yl)ethanol hydrochloride C₇H₁₁ClN₂O 194.65 None N/A Moderate
2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride C₇H₁₁Cl₃N₂O 246.53 6-Cl N/A High

Limitations and Gaps

The available evidence lacks explicit data on pharmacological activity, toxicity, or direct head-to-head comparisons with analogs. Further studies are required to validate inferred properties and explore structure-activity relationships (SAR).

Notes

  • Structural modifications (e.g., halogenation or positional isomerism) in analogs highlight the need for empirical testing to optimize desired physicochemical or biological outcomes.

Biological Activity

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride, also known by its CAS number 2177259-11-7, is a compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure, characterized by a pyridine ring and an amino alcohol moiety, allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C8H14Cl2N2O
  • Molecular Weight : 225.12 g/mol
  • Physical Form : White to yellow solid
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to act as an enzyme inhibitor or modulator, influencing various biochemical pathways. This compound has been investigated for its potential as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a validated target in malaria prophylaxis .

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent activity against Plasmodium falciparum and Plasmodium vivax, with IC50 values less than 0.03 μM against DHODH from both species. These findings suggest that this compound could play a significant role in developing new antimalarial therapies .

Enzyme Inhibition Studies

The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase IX, a target in cancer therapy. The synthesis and biological evaluation of related compounds indicate that modifications to the pyridine ring can enhance inhibitory potency and selectivity .

Case Studies and Research Findings

StudyObjectiveFindings
1 Evaluate antimalarial propertiesDemonstrated potent inhibition of DHODH in P. falciparum with IC50 < 0.03 μM .
2 Investigate enzyme inhibitionShowed promising results as a carbonic anhydrase IX inhibitor, indicating potential anticancer applications .
3 Structure-based optimizationIdentified modifications that improved metabolic stability and reduced toxicity while retaining high efficacy against malaria parasites .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructureBiological Activity
2-Amino-2-(3-methylpyridin-2-yl)ethan-1-olDifferent substitution on pyridineModerate enzyme inhibition
2-Amino-2-(4-methylpyridin-3-yl)ethan-1-olDifferent substitution on pyridineLower antimalarial activity
2-Amino-2-(5-methylpyridin-3-yl)ethan-1-olDifferent substitution on pyridineVariable efficacy in enzyme inhibition

The unique substitution pattern on the pyridine ring of 2-Amino-2-(6-methylpyridin-3-y)ethan-1-ol dihydrochloride enhances its reactivity and interaction with biological targets compared to its analogs.

Q & A

(Basic) What is the recommended methodology for synthesizing and characterizing 2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride?

Answer:
Synthesis typically involves condensation of 6-methylnicotinaldehyde with a suitable amino alcohol precursor, followed by hydrochlorination. Key steps include:

  • Chiral resolution : If enantiomeric purity is required, use enantioselective catalysis or chiral chromatography (e.g., using (S)-specific reagents as in ) .
  • Characterization : Employ NMR (¹H/¹³C) to confirm stereochemistry and proton environments, mass spectrometry for molecular weight verification (225.12 g/mol, as per ), and X-ray crystallography for absolute configuration determination. Purity (≥95%) should be validated via HPLC .

(Basic) Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%, ). Compare retention times against certified reference standards.
  • NMR spectroscopy : Analyze ¹H (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and ¹³C signals (e.g., ethanolamine backbone carbons) for structural confirmation .
  • Elemental analysis : Verify Cl⁻ content (theoretical: ~31.5% for dihydrochloride) to confirm salt formation .

(Advanced) How can researchers resolve contradictions in reported solubility data across studies?

Answer:

  • Systematic solubility profiling : Test in buffered solutions (pH 1–12), organic solvents (e.g., DMSO, ethanol), and at varying temperatures (4–37°C). Use dynamic light scattering (DLS) to detect aggregation.
  • Cross-validate methods : Compare results from gravimetric analysis, UV spectrophotometry, and nephelometry. Reference EP/ICH guidelines for standardizing protocols (as in ) .

(Advanced) What experimental design is optimal for stability studies under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), light (ICH Q1B), and oxidative/reductive conditions. Monitor degradation via:
    • HPLC-MS : Identify degradation products (e.g., pyridine ring oxidation or ethanolamine hydrolysis).
    • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions.
  • Storage recommendations : Store at -20°C in amber vials under inert atmosphere, based on analogous dihydrochloride salts in .

(Advanced) How can chiral purity be optimized during synthesis?

Answer:

  • Enantioselective synthesis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) to favor the desired enantiomer.
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for separation. Validate enantiomeric excess (ee) ≥98% using polarimetry or circular dichroism .

(Basic) What are common impurities, and how are they quantified?

Answer:

  • Process-related impurities : Unreacted 6-methylnicotinaldehyde, mono-hydrochloride byproducts, or ethanolamine derivatives.
  • Quantification : Use HPLC with impurity reference standards (e.g., EP-grade impurities in ). Set reporting thresholds per ICH Q3A guidelines (e.g., 0.10% for unknown impurities) .

(Advanced) What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Receptor binding assays : Screen for interactions with GPCRs or ion channels using radioligand displacement (e.g., ³H-labeled antagonists).
  • Enzyme inhibition studies : Test against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity profiling : Use MTT assays in cell lines (e.g., HEK293) to assess IC₅₀ values. Reference and for analogous pharmacological evaluations .

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